![molecular formula C18H16O7 B192055 Penduletin CAS No. 569-80-2](/img/structure/B192055.png)
Penduletin
Overview
Description
Penduletin is a flavonoid with the molecular formula C18H16O7 . It is a bioactive compound found in various plants and has been studied for its potential health benefits.
Synthesis Analysis
The synthesis of Penduletin involves methylation of flavonoid substrates. An O-methyltransferase (OMT) gene, PfOMT3, was isolated from perilla leaves as a putative flavonoid OMT. This enzyme catalyzes the methylation of flavonoids .
Molecular Structure Analysis
Penduletin contains a total of 43 bonds; 27 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 2 aromatic hydroxyls, 1 ether (aliphatic), and 3 ethers (aromatic) .
Physical And Chemical Properties Analysis
Penduletin has a molecular weight of 344.315 Da. It has a density of 1.5±0.1 g/cm3, a boiling point of 595.1±50.0 °C at 760 mmHg, and a flash point of 219.3±23.6 °C. It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .
Scientific Research Applications
Anti-Cancer Activity
Penduletin has shown potential as an anti-cancer agent. It exhibits significant in vitro antitumor selective action against human breast and liver cancer cells, such as HepG2 and MCF-7. The mechanism involves inducing cell death through an apoptotic process that includes cysteine aspartase activity and DNA fragmentation .
Pharmacological Research
Modern pharmacological research has investigated the uses of plants containing Penduletin, like V. agnus-castus, confirming traditional uses with scientific backing. This includes studying the compound’s effects and mechanisms at the molecular level .
Future Directions
properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-12-8-11-13(14(20)17(12)23-2)15(21)18(24-3)16(25-11)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFFLGRZJWNFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205437 | |
Record name | Penduletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Penduletin | |
CAS RN |
569-80-2 | |
Record name | Penduletin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penduletin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penduletin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENDULETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD7R8D6VZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential anti-cancer mechanisms of penduletin?
A1: Penduletin has demonstrated promising anti-cancer activities through various mechanisms. Research suggests it can inhibit cell cycle progression at the G2/M phase [] and induce apoptosis in several cancer cell lines [, , , ]. In glioblastoma cells, penduletin induced morphological changes, including cell body enlargement, reduction of cellular processes, and altered expression of the cytoskeletal protein vimentin, ultimately leading to apoptosis [].
Q2: Does penduletin exhibit anti-angiogenic effects?
A2: Yes, penduletin has been shown to significantly reduce the production of TGF-β1 in human glioma cells []. TGF-β1 is an angiogenic cytokine, and its downregulation suggests penduletin's potential to inhibit angiogenesis.
Q3: Has penduletin's antibacterial activity been investigated?
A3: Yes, penduletin demonstrates antibacterial activity, particularly against Gram-positive bacteria. It shows inhibitory effects against methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Staphylococcus caprae []. Interestingly, combining penduletin with vancomycin exhibits synergistic activity against MSSA and S. caprae []. Additionally, it displays synergistic antibacterial effects against drug-resistant Staphylococcus aureus when combined with norfloxacin [].
Q4: How does penduletin exert its anti-inflammatory effects?
A5: Studies suggest that penduletin can reduce prostaglandin E2 levels []. Although its mechanism is not fully elucidated, this effect indicates potential anti-inflammatory activity.
Q5: What is the chemical structure and molecular formula of penduletin?
A5: Penduletin is a 3-methoxyflavone with the IUPAC name 5,4′-dihydroxy-3,6,7-trimethoxyflavone. Its molecular formula is C18H16O7.
Q6: What spectroscopic techniques are used to characterize penduletin?
A7: Penduletin's structure is commonly elucidated using a combination of spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , ].
Q7: What are the natural sources of penduletin?
A7: Penduletin has been isolated from various plant species, including but not limited to:
- Croton betulaster [, ]
- Artemisia Herba []
- Plectranthus cylindraceus []
- Sideritis caesarea []
- Digitalis thapsi []
- Tillandsia bergeri []
- Cousinia alata []
- Colocasia gigantea [, ]
- Varthemia iphionoides []
- Stachys lavandulifolia [, ]
- Dodonaea viscosa [, , ]
- Tephrosia purpurea []
- Vitex agnus-castus [, ]
- Calycopteris floribunda []
- Chrysosplenium flagelliferum []
- Mentha spicata []
- Vitex negundo []
- Croton brasiliensis []
- Croton sellowii []
- Laggera crispata []
- Gynandropsis gynandra []
- Tinnea antiscorbutica []
- Rhamnus disperma []
- Trigonella polycerata []
- Artemisia rupestris []
- Mimosa tenuiflora []
- Caragana opulens []
Q8: Has penduletin been investigated in animal models of disease?
A9: Yes, penduletin has shown promising results in a newborn mice model of enterovirus 71 (EV71) infection, providing significant survival protection [].
Q9: Are there any reported interactions of penduletin with estrogen receptors?
A10: Yes, studies suggest that penduletin, alongside other compounds from Vitex agnus-castus, might contribute to the plant's estrogen receptor beta-selective activity [].
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